molecular formula C23H28ClN7O3S B10834076 N-(2-chloro-6-methylphenyl)-2-[[6-[[7-(hydroxyamino)-7-oxoheptyl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

N-(2-chloro-6-methylphenyl)-2-[[6-[[7-(hydroxyamino)-7-oxoheptyl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Cat. No.: B10834076
M. Wt: 518.0 g/mol
InChI Key: UHHSKEMLNIATAI-UHFFFAOYSA-N
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Description

“PMID25656651-Compound-11c” is a novel compound identified as a promising therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH). This compound is a peripheral 5HT2A antagonist, which has shown significant efficacy in preclinical models for treating liver diseases associated with metabolic dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “PMID25656651-Compound-11c” involves several synthetic routes, including carbon-11 labeling techniques. One notable method is the direct formation of carbon-11 labeled carbonyl groups using organic bases as carbon dioxide-fixation agents . Another method involves low-pressure carbonylation using solvable xenon gas to transfer and react carbon monoxide in a sealed reaction vessel .

Industrial Production Methods: The industrial production of “PMID25656651-Compound-11c” focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes mentioned above and ensuring stringent quality control measures to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: “PMID25656651-Compound-11c” undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of “PMID25656651-Compound-11c” with modified functional groups, enhancing its therapeutic potential .

Mechanism of Action

The mechanism of action of “PMID25656651-Compound-11c” involves its role as a peripheral 5HT2A antagonist. By blocking the 5HT2A receptor, the compound reduces inflammation and fibrosis in the liver. This action targets both inflammation and fibrosis, making it a promising therapeutic agent for treating metabolic dysfunction-associated steatohepatitis (MASH) .

Properties

Molecular Formula

C23H28ClN7O3S

Molecular Weight

518.0 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[[7-(hydroxyamino)-7-oxoheptyl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H28ClN7O3S/c1-14-8-7-9-16(24)21(14)30-22(33)17-13-26-23(35-17)29-19-12-18(27-15(2)28-19)25-11-6-4-3-5-10-20(32)31-34/h7-9,12-13,34H,3-6,10-11H2,1-2H3,(H,30,33)(H,31,32)(H2,25,26,27,28,29)

InChI Key

UHHSKEMLNIATAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)NCCCCCCC(=O)NO)C

Origin of Product

United States

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